![molecular formula C17H17N3O2S2 B5714469 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, also known as ETT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETT is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which makes it a promising candidate for the detection of copper in biological samples.
This compound has also been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, which makes it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with proteins and enzymes in cells. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its potential applications.
Orientations Futures
There are several potential future directions for the research on N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in various diseases. Additionally, the development of more selective fluorescent probes for the detection of metal ions is an area of ongoing research, and this compound may play a role in this field.
Méthodes De Synthèse
The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves the reaction of 2-aminothiazole with 2-ethoxybenzaldehyde in the presence of acetic acid, followed by the reaction of the resulting product with 2,4-dimethyl-5-mercapto-1,3-thiazole-5-carboxylic acid. The final product is obtained after purification using column chromatography. The synthesis of this compound is relatively straightforward and can be achieved with moderate yields.
Propriétés
IUPAC Name |
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-4-22-14-8-6-5-7-12(14)13-9-23-17(19-13)20-16(21)15-10(2)18-11(3)24-15/h5-9H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWHNFYUDYVMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-azepanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B5714397.png)

![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)



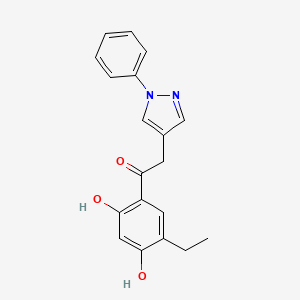
![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
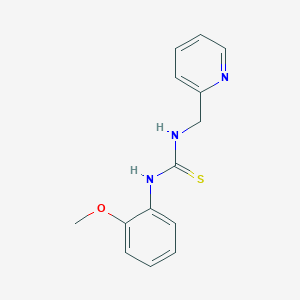
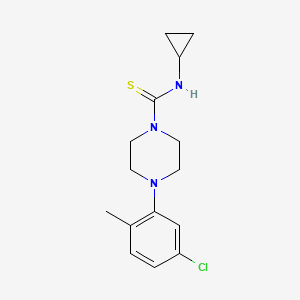
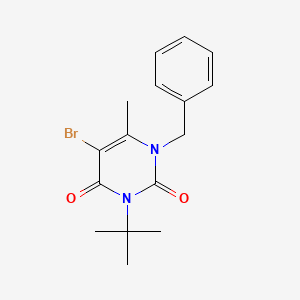
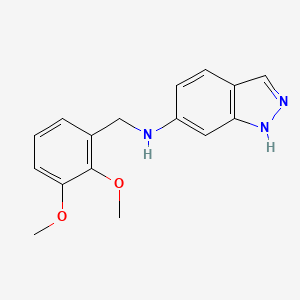
![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)